Ethyl N-cyanoacetimidate
CAS No.: 1558-82-3
Cat. No.: VC20934873
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1558-82-3 |
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Molecular Formula | C5H8N2O |
Molecular Weight | 112.13 g/mol |
IUPAC Name | ethyl N-cyanoethanimidate |
Standard InChI | InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3 |
Standard InChI Key | PLVWUINOWYHRAA-UHFFFAOYSA-N |
SMILES | CCOC(=NC#N)C |
Canonical SMILES | CCOC(=NC#N)C |
Property | Value |
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Molecular Formula | C5H8N2O |
Molecular Weight | Approximately 112.13 g/mol |
Physical State | Liquid/Solid (temperature dependent) |
CAS Numbers | 1558-82-3 and 1005474-85-0 |
Solubility | Soluble in organic solvents (toluene, acetonitrile) |
From a chemical perspective, ethyl N-cyanoacetimidate contains several reactive sites. The cyano group (-CN) can undergo nucleophilic addition reactions, providing a pathway to amidines and other nitrogen-containing functional groups. The imidate functionality (C=N-OR) is susceptible to nucleophilic substitution and hydrolysis, enabling transformations to various derivatives. | |
The presence of the ethoxy group provides a point for potential substitution reactions, while the cyano group can serve as a precursor for the formation of various nitrogen-containing functional groups through reduction or hydrolysis reactions. These characteristics contribute significantly to the compound's versatility in organic synthesis applications. |
Synthesis Methods
According to patent information, an improved process for the synthesis of ethyl N-cyanoethanimideate has been developed that achieves high yield and purity . This process primarily utilizes acetonitrile, absolute ethanol, hydrogen chloride, and a 28% cyanamide aqueous solution as the main reactants.
Synthesis Procedure
The synthesis proceeds in two main steps:
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Formation of ethyliminum ether hydrochloride through the reaction of acetonitrile, ethanol, and hydrogen chloride in toluene under anhydrous conditions.
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Reaction of the ethyliminum ether hydrochloride with cyanamide aqueous solution to form the desired product.
The reaction can be represented by the following equation:
Acetonitrile + Ethanol + HCl → Ethyliminum ether hydrochloride
Ethyliminum ether hydrochloride + Cyanamide → Ethyl N-cyanoacetimidate
Optimized Reaction Conditions
The patent describes specific conditions that have been optimized to maximize yield and purity while ensuring process safety:
Table 2: Optimal Reaction Conditions for Ethyl N-cyanoacetimidate Synthesis
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Adding acetonitrile, dehydrated alcohol, and toluene to a 3000L synthesis reaction vessel
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Cooling the mixture to 0-5°C
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Passing hydrogen chloride gas into the reaction mixture for 9-10 hours
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Gradually increasing the temperature to 25-30°C and maintaining for 7-8 hours to complete the salt formation
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Cooling the reaction solution to 0°C
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Slowly adding volatile salt and 28% cyanamide aqueous solution
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Adjusting the pH to 6-7 with 30% aqueous sodium hydroxide solution
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Maintaining the temperature at 20-25°C for 0.5-1 hour
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Allowing the mixture to stand at 25-35°C for half an hour
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Separating the organic layer and purifying through vacuum distillation
This optimized process reportedly achieves a product with 99.7% purity and 91.65% molar yield .
Applications and Uses
Ethyl N-cyanoacetimidate has diverse applications across several fields, primarily due to its reactive functional groups and versatility as a synthetic intermediate.
Pharmaceutical Synthesis
This compound serves as a building block for the synthesis of various pharmaceutical compounds. Its ability to form heterocyclic structures makes it particularly valuable in creating biologically active molecules. The cyano group can be transformed into various functionalities, allowing for the construction of complex molecular scaffolds used in drug development.
Agrochemical Production
Ethyl N-cyanoacetimidate is described as "an important intermediate for agricultural chemicals acetamiprid" . Acetamiprid is a neonicotinoid insecticide widely used in agriculture for pest control. The structural features of ethyl N-cyanoacetimidate make it particularly suitable for incorporation into such compounds, highlighting its significance in agrochemical synthesis.
Heterocyclic Chemistry
The unique combination of cyano and imidate groups makes ethyl N-cyanoacetimidate particularly useful in the synthesis of various heterocyclic compounds, which form the core of many bioactive molecules. These heterocycles are essential components in both pharmaceutical and agrochemical products.
Chemical Reactions
Ethyl N-cyanoacetimidate participates in various chemical transformations due to its reactive functional groups. Understanding these reactions is crucial for utilizing this compound effectively in synthetic applications.
Nucleophilic Substitution
The imidate group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions and lead to the formation of new C-N, C-O, or C-S bonds, expanding the structural diversity of the resulting products.
Condensation Reactions
The compound participates in condensation reactions to form heterocyclic compounds. The cyano group can serve as an electrophilic site, while the adjacent carbon can act as a nucleophile under appropriate conditions, enabling the construction of complex ring systems.
Table 3: Common Reactions of Ethyl N-cyanoacetimidate
Reaction Type | Reagents | Products | Conditions |
---|---|---|---|
Nucleophilic Substitution | Amines (R-NH2) | N-substituted amidines | Room temperature to mild heating |
Nucleophilic Substitution | Alcohols (R-OH) | Transesterified imidates | Acid catalysis, mild heating |
Hydrolysis | H2O, H+ | Esters | Acidic conditions |
Hydrolysis | H2O, OH- | Amides | Basic conditions |
Condensation | Various dinucleophiles | Heterocyclic compounds | Varied, depends on specific nucleophile |
These various reaction pathways demonstrate the versatility of ethyl N-cyanoacetimidate in organic synthesis and explain its importance as an intermediate in the preparation of more complex molecules. |
Comparison with Similar Compounds
Ethyl N-cyanoacetimidate can be compared with structurally related compounds to better understand its unique properties and applications:
Table 4: Comparison of Ethyl N-cyanoacetimidate with Related Compounds
Recent Research Developments
Based on the patent information, recent developments have focused on improving the synthesis process for ethyl N-cyanoacetimidate . These improvements aim to increase yield, enhance purity, and make the production process safer and more efficient.
Synthetic Improvements
The patent describes an improved synthesis method that achieves approximately 90% yield with a purity of ≥99.5% . This represents a significant advancement in the production of this compound, making it more accessible for research and industrial applications. The key improvements include:
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Optimized reaction conditions to minimize side reactions
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Careful pH control during the reaction process
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Improved purification methods to achieve higher purity
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Enhanced safety measures during the production process
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